1-(4-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2S/c1-17-8-6-12(7-9-17)10-16-20(18,19)11-13-2-4-14(15)5-3-13/h2-5,12,16H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOPYOIQLBOWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNS(=O)(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with N-methylpiperidine in the presence of a base to form an intermediate. This intermediate is then reacted with methanesulfonyl chloride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
W-15 and W-18
- Structural Features :
- W-15 : 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide.
- W-18 : 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide.
Both compounds share a sulfonamide backbone and piperidinylidene core but differ in substituents (e.g., W-18 has a nitro group vs. W-15’s phenylethyl chain) .
- Pharmacological Profile: W-18 and W-15 are synthetic opioids structurally related to fentanyl but with sulfonamide modifications. Unlike fentanyl (a 4-piperidinyl derivative), W-15/W-18 are 2-piperidinylidene analogs, which may reduce μ-opioid receptor affinity but introduce sulfonamide-mediated off-target effects (e.g., cannabinoid receptor modulation) .
AVE-1625 (Drinabant)
- Structural Features :
- Pharmacological Profile: AVE-1625 is a CB1 cannabinoid receptor antagonist (IC₅₀ = 4.2 nM), with the azetidinyl ring and difluorophenyl groups enhancing receptor selectivity over CB2 . Stability: ≥2 years at -20°C, supplied as a crystalline solid (λmax = 231 nm) .
N-(4-Chlorophenyl)methanesulfonamide
- Structural Features :
- Simplified analog lacking the piperidinylmethyl group.
- Applications :
N-[4-[1-[2-(4-Fluorophenyl)-2-Oxoethyl]piperidine-4-Carbonyl]phenyl]methanesulfonamide Hydrochloride
- Structural Features :
- Contains a ketone-linked 4-fluorophenyl group and piperidine-4-carbonyl moiety.
- Relevance :
Comparative Data Table
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Stability and Formulation :
- Crystalline sulfonamides like AVE-1625 exhibit long-term stability, suggesting the target compound may benefit from similar formulation strategies .
Biological Activity
1-(4-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide, commonly referred to as a piperidine derivative, has garnered attention in the pharmaceutical field due to its diverse biological activities. This compound exhibits potential therapeutic effects, primarily attributed to its interaction with various biological pathways and targets.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a piperidine ring which is known for its biological activity, particularly in neuropharmacology and antimicrobial applications.
Biological Activities
Antimicrobial Activity
Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide group is crucial for this activity, enhancing the compound's ability to inhibit bacterial growth.
Antitumor and Anticancer Effects
The compound has also been evaluated for its anticancer properties. Studies have shown that piperidine derivatives can induce apoptosis in cancer cells through various mechanisms, such as the inhibition of cell proliferation and induction of cell cycle arrest . Specifically, derivatives have been noted for their anti-leukemic activity, suggesting a potential role in cancer therapy.
Neuropharmacological Effects
Piperidine derivatives are known to act on the central nervous system (CNS). This compound may function as either a CNS depressant or stimulant depending on dosage levels. Its potential as an anti-HIV agent has also been explored, indicating its multifaceted role in treating neurological disorders .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a specific study focused on anticancer effects, researchers synthesized several piperidine derivatives and tested their efficacy against various cancer cell lines. The results indicated that certain modifications to the piperidine structure significantly enhanced cytotoxicity against leukemia cells. The mechanism involved was primarily through apoptosis induction via mitochondrial pathways .
The mechanisms underlying the biological activities of this compound are diverse:
- Antibacterial Mechanism : The sulfonamide moiety inhibits bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth.
- Antitumor Mechanism : Induction of apoptosis through mitochondrial pathway activation and inhibition of key signaling pathways involved in cell survival.
- CNS Interaction : Modulation of neurotransmitter systems, potentially affecting dopamine and serotonin pathways.
Q & A
Q. What are the optimized synthetic routes for 1-(4-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves multi-step reactions, including:
- Piperidine ring formation : Alkylation of 1-methylpiperidin-4-amine with a chlorophenyl-containing intermediate under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Sulfonamide coupling : Reaction of the intermediate with methanesulfonyl chloride in dichloromethane (DCM) at 0–5°C to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Key optimizations include using anhydrous solvents, controlled temperature for sulfonylation, and catalytic Pd for cross-coupling steps (if aryl halides are involved) .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and integration ratios. For example, the methyl group on piperidine (δ ~2.2 ppm) and sulfonamide protons (δ ~3.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 343.1).
- X-ray Crystallography : Single-crystal analysis using SHELXL or OLEX2 for absolute configuration determination, especially if chirality is present .
- HPLC-PDA : Purity assessment (>95%) with a C18 column and acetonitrile/water mobile phase .
Q. How can researchers design initial biological assays to evaluate its potential as a therapeutic agent?
- Target Selection : Prioritize targets based on structural analogs (e.g., sulfonamides often target carbonic anhydrases or GPCRs).
- In Vitro Screening :
- Enzymatic inhibition assays (e.g., fluorescence-based CA inhibition).
- Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa, MCF-7) .
- Binding Studies : Surface plasmon resonance (SPR) or radioligand displacement (e.g., for cannabinoid receptors if lipophilicity is high) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to enhance its bioactivity?
- Core Modifications :
- Functional Group Additions : Introduce hydrogen-bond donors (e.g., hydroxyl groups) on the piperidine ring to improve solubility and target interactions .
- High-Throughput Screening (HTS) : Use fragment-based libraries to identify synergistic substituents .
Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Standardize Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize variability .
- Orthogonal Validation : Confirm results with alternative methods (e.g., SPR alongside enzymatic assays).
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., cell passage number, batch effects) .
Q. What computational methods are effective for predicting its pharmacokinetic (PK) properties?
- ADME Modeling :
- Molecular Dynamics (MD) : Simulate binding to human serum albumin (HSA) to estimate plasma protein binding .
- Toxicity Prediction : Employ Derek Nexus for off-target liability assessment (e.g., hERG inhibition risk) .
Q. How can crystallographic data resolve ambiguities in its 3D conformation during target binding?
- Co-crystallization : Grow crystals with target proteins (e.g., carbonic anhydrase II) using vapor diffusion.
- Electron Density Maps : Refine using SHELXL to confirm sulfonamide oxygen interactions with Zn²⁺ in active sites .
- Docking Validation : Cross-validate with Glide or AutoDock Vina to ensure computational models align with crystallographic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
